5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C27H28N4O2 and its molecular weight is 440.547. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
Studies have explored the pharmacological properties of [name], revealing its potential therapeutic applications. For instance, research suggests its role in modulating [specific pharmacological effect], which could be instrumental in developing novel drug therapies (Author et al., Year).
Biochemical Mechanisms
Investigations into the biochemical mechanisms of [name] have uncovered its interactions with [specific target molecules or pathways], shedding light on its mode of action within biological systems (Author et al., Year).
Biomedical Applications
In the biomedical field, [name] has shown promise in applications such as [specific biomedical application], offering new avenues for diagnostics or treatments (Author et al., Year).
Nanotechnology
Nanotechnological studies have explored the use of [name] in various nanomaterials and nanostructures, showcasing its potential in areas such as [specific nanotechnology application] (Author et al., Year).
Environmental Science
In environmental science, [name] has been investigated for its potential impact on [specific environmental aspect], contributing to the understanding of its environmental fate and effects (Author et al., Year).
Properties
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-19(2)20-7-9-22(10-8-20)24-17-25-27(33)29(15-16-31(25)28-24)14-12-26(32)30-13-11-21-5-3-4-6-23(21)18-30/h3-10,15-16,19,24-25,28H,11-14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXGDDDCNYZJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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